molecular formula C17H16FN3O2 B3020684 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone CAS No. 478247-92-6

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B3020684
CAS No.: 478247-92-6
M. Wt: 313.332
InChI Key: GTVXQXVCTXQQMO-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core, which is known for its versatility in medicinal chemistry, and incorporates functional groups such as a fluorobenzyl moiety and an imidazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and imidazole groups through nucleophilic substitution and coupling reactions. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound.

Scientific Research Applications

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone
  • 3-(4-methylbenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone

Uniqueness

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)9-15-16(22)6-8-21(17(15)23)7-5-14-10-19-11-20-14/h1-4,6,8,10-11,22H,5,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVXQXVCTXQQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CN(C2=O)CCC3=CN=CN3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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